Pregabalin

Catalog No.
S540150
CAS No.
148553-50-8
M.F
C8H17NO2
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pregabalin

CAS Number

148553-50-8

Product Name

Pregabalin

IUPAC Name

(3S)-3-(aminomethyl)-5-methylhexanoic acid

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1

InChI Key

AYXYPKUFHZROOJ-ZETCQYMHSA-N

SMILES

CC(C)CC(CC(=O)O)CN

Solubility

Freely soluble
Freely soluble in water and both basic and acidic solutions
1.13e+01 g/L

Synonyms

(R-)-3-isobutyl GABA, (S)-3-(aminomethyl)-5-methylhexanoic acid, (S+)-3-isobutyl GABA, 1008, CI, 3 isobutyl GABA, 3-(aminomethyl)-5-methylhexanoic acid, 3-isobutyl GABA, CI 1008, CI-1008, CI1008, GABA, 3-isobutyl, Lyrica, pregabalin

Canonical SMILES

CC(C)CC(CC(=O)O)CN

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)CN

Description

The exact mass of the compound Pregabalin is 159.1259 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely solublefreely soluble in water and both basic and acidic solutionsin water, 1.2x10+4 mg/l at 25 °c (est)1.13e+01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759256. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - gamma-Aminobutyric Acid. It belongs to the ontological category of gamma-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Mechanism of Action: The exact way Pregabalin works to reduce neuropathic pain is not fully understood. However, research suggests it modulates the activity of voltage-gated calcium channels in the central nervous system, potentially reducing the transmission of pain signals [].
  • Clinical Trials: Numerous clinical trials have investigated Pregabalin's effectiveness for various neuropathic pain conditions. Early studies on post-herpetic neuralgia (pain following shingles) and diabetic peripheral neuropathy (nerve damage caused by diabetes) showed promising results [, ]. However, a meta-epidemiological study observed a decrease in the reported treatment effect of Pregabalin over time, suggesting a need for further investigation into its long-term efficacy [].

Pregabalin for Other Conditions

Beyond neuropathic pain, scientific research is exploring the potential applications of Pregabalin for other conditions.

  • Epilepsy: Pregabalin is approved as an adjunctive therapy (added to other medications) for partial seizures in adults []. Research is ongoing to determine its effectiveness in other types of seizures.
  • Generalized Anxiety Disorder: Studies suggest Pregabalin may be beneficial in managing generalized anxiety disorder, although its exact mechanism in this context remains unclear [].
  • Other Applications: Scientific inquiry is also examining the potential role of Pregabalin in treating fibromyalgia, chronic low back pain, and social anxiety disorder [, , ].

Pregabalin is chemically classified as (S)-3-(aminomethyl)-5-methylhexanoic acid. It has a molecular formula of C8H17NO2 and a molecular weight of 159.23 g/mol. The compound is typically presented as a white solid with a melting point around 182 °C . Pregabalin acts primarily by modulating neurotransmitter release through binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.

Pregabalin is generally well-tolerated, but side effects like dizziness, drowsiness, and weight gain can occur []. In severe cases, misuse can lead to dependence and withdrawal symptoms [].

, primarily involving its amine and carboxylic acid functional groups. Key reactions include:

  • Hydrogenation: Pregabalin can be synthesized through hydrogenation processes, where starting materials are reduced in the presence of catalysts such as palladium on carbon .
  • Nitrile Hydrolysis: Another significant reaction involves the hydrolysis of nitriles to form the corresponding carboxylic acids, which can then be converted to pregabalin through further chemical transformations .

Pregabalin exhibits several biological activities:

  • Anticonvulsant: It is widely used to manage epilepsy and neuropathic pain due to its ability to stabilize neuronal excitability.
  • Anxiolytic: Pregabalin has anxiolytic properties and is used in treating generalized anxiety disorder.
  • Pain Relief: It is effective in alleviating pain associated with conditions like fibromyalgia and diabetic neuropathy .

Several methods for synthesizing pregabalin have been developed, including:

  • Enantioselective Reduction: A newer method involves enantioselective reduction that enhances efficiency and reduces waste during production .
  • Chemoenzymatic Synthesis: This method utilizes enzymes for specific transformations, providing an environmentally friendly approach to producing optically active pregabalin .
  • Sequential Flow Synthesis: Recent advancements have introduced sequential-flow methods using heterogeneous catalysts for improved synthesis efficiency .

Pregabalin is utilized in various medical applications:

  • Neuropathic Pain Management: Effective for conditions like diabetic neuropathy and postherpetic neuralgia.
  • Seizure Control: Prescribed as an adjunct therapy for partial seizures.
  • Anxiety Disorders: Used to treat generalized anxiety disorder due to its calming effects.

Pregabalin interacts with several other drugs and substances:

  • CNS Depressants: Co-administration with other central nervous system depressants may enhance sedative effects.
  • Antiepileptic Drugs: It can be used in conjunction with other anticonvulsants, but monitoring for additive effects is necessary.
  • Alcohol: Concurrent use with alcohol can increase side effects such as dizziness and drowsiness .

Pregabalin shares similarities with several other compounds used in treating neurological disorders. Here are some notable comparisons:

CompoundChemical StructurePrimary UseUniqueness
GabapentinC9H17NO2AnticonvulsantLess potent than pregabalin; requires higher doses for similar effects.
LamotrigineC9H7Cl2N5AntiepilepticDifferent mechanism; primarily inhibits sodium channels.
DuloxetineC18H19NOSAntidepressantPrimarily a serotonin-norepinephrine reuptake inhibitor; not specifically for neuropathic pain.
TopiramateC12H21N3O8SAnticonvulsantAlso used for migraine prevention; different pharmacological profile.

Pregabalin stands out due to its specific mechanism of action on calcium channels, making it particularly effective for neuropathic pain and anxiety disorders compared to other similar compounds.

Pregabalin is chemically designated as (S)-3-(aminomethyl)-5-methylhexanoic acid, with the molecular formula C₈H₁₇NO₂. Its structure comprises a six-carbon chain (hexanoic acid backbone) substituted with an isobutyl group at the β-position (C5) and an aminomethyl side chain at the γ-position (C3). This configuration positions the compound as a γ-amino acid analog, structurally distinct from its parent molecule, gabapentin.

Key molecular identifiers:

PropertyValue/DescriptionSource
Molecular Weight159.2261 g/mol
CAS Registry Number148553-50-8
SMILESCC(C)CC(CC(=O)O)CN
InChI KeyAYXYPKUFHZROOJ-ZETCQYMHSA-N

The compound’s zwitterionic nature arises from the presence of both a carboxyl group (pKa 4.2) and a primary amine (pKa 10.6), enabling protonation/deprotonation equilibria at physiological pH.

Stereochemical Configuration and Enantiomeric Specificity

Pregabalin exists as a single enantiomer, (S)-3-(aminomethyl)-5-methylhexanoic acid, which is the therapeutically active form. The stereochemical configuration at C3 determines its pharmacological efficacy, with the (S)-enantiomer demonstrating high binding affinity to the α₂δ subunit of voltage-gated calcium channels.

Enantiomeric Separation and Activity

  • (S)-Enantiomer: Exhibits potent anxiolytic and analgesic effects by modulating calcium channel function.
  • (R)-Enantiomer: Lacks biological activity and is excluded from clinical formulations.

Synthetic routes, including asymmetric hydrogenation and chiral resolution, ensure enantiomeric purity (>99%) in pharmaceutical-grade pregabalin. Racemic mixtures (1:1 (R/S)) are not used clinically due to the inactive (R)-form’s potential to dilute therapeutic efficacy.

Zwitterionic Properties and Amphoteric Behavior

Pregabalin’s amphoteric character stems from its dual functional groups: a carboxylate anion and a protonated amine. This zwitterionic structure governs its solubility, ionization, and molecular interactions.

pKa Values and Protonation States

Functional GrouppKaProtonation State at Physiological pH (7.4)
Carboxyl (C6)4.2Deprotonated (–COO⁻)
Amine (C3)10.6Protonated (–NH₃⁺)

At pH 7.4, pregabalin exists as a zwitterion with a net neutral charge, enhancing its permeability across biological membranes.

Solubility and pH-Dependent Behavior

pHSolubility (mg/mL)Dominant Species
3.7107Protonated amine (cation)
7.4~50Zwitterion
10.147Deprotonated carboxylate

High solubility in acidic environments facilitates gastrointestinal absorption, while zwitterionic stability at neutral pH optimizes bioavailability.

Crystallographic Analysis of Hydrate and Anhydrous Forms

Pregabalin crystallizes in two primary forms: hydrated (SPG·H₂O) and anhydrous (SPG). These polymorphs exhibit distinct mechanical and thermodynamic properties, critical for pharmaceutical formulation.

Structural Differences Between Hydrate and Anhydrous Forms

PropertyHydrate Form (SPG·H₂O)Anhydrous Form (SPG)
Crystal SystemOrthorhombicOrthorhombic
Space GroupP2₁2₁2₁P2₁2₁2₁
Water Molecules1 per unit cellNone
Mechanical BehaviorPlastically bendableBrittle

The hydrate form incorporates water molecules into its hydrogen-bonded network, enabling bending without fracture. In contrast, the anhydrous form lacks this flexibility, leading to brittleness.

Hydration-Dependent Polymorphism and Stability

  • Solution Hydration: In aqueous environments, pregabalin forms hydrate clusters, which nucleate into crystalline hydrate structures.
  • Solid-State Dehydration: The hydrate form rapidly converts to anhydrous SPG under ambient conditions, driven by thermodynamic instability.

Dynamic light scattering and Raman spectroscopy reveal that water enhances cluster formation in solution, whereas desiccation triggers irreversible dehydration.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

White to off-white crystalline solid

XLogP3

-1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

159.125928785 g/mol

Monoisotopic Mass

159.125928785 g/mol

Boiling Point

144 - 147 ºC

Heavy Atom Count

11

LogP

log Kow = -1.78 (est)
1.3

Appearance

Solid powder

Melting Point

186-188 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

55JG375S6M

GHS Hazard Statements

Aggregated GHS information provided by 190 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 190 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 189 of 190 companies with hazard statement code(s):;
H318 (78.84%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H361 (98.41%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (50.79%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pregabalin is indicated for the management of neuropathic pain associated with diabetic peripheral neuropathy, postherpetic neuralgia, fibromyalgia, neuropathic pain associated with spinal cord injury, and as adjunctive therapy for the treatment of partial-onset seizures in patients 1 month of age and older.
FDA Label
Neuropathic painPregabalin Sandoz is indicated for the treatment of peripheral and central neuropathic pain in adults. Epilepsy Pregabalin Sandoz is indicated as adjunctive therapy in adults with partial seizures with or without secondary generalisation. Generalised Anxiety DisorderPregabalin Sandoz is indicated for the treatment of Generalised Anxiety Disorder (GAD) in adults.
Epilepsy Pregabalin Sandoz GmbH is indicated as adjunctive therapy in adults with partial seizures with or without secondary generalisation. Generalised Anxiety DisorderPregabalin Sandoz GmbH is indicated for the treatment of Generalised Anxiety Disorder (GAD) in adults.
Neuropathic painLyrica is indicated for the treatment of peripheral and central neuropathic pain in adults. Epilepsy Lyrica is indicated as adjunctive therapy in adults with partial seizures with or without secondary generalisation. Generalised anxiety disorderLyrica is indicated for the treatment of generalised anxiety disorder (GAD) in adults.
Neuropathic painPregabalin Pfizer is indicated for the treatment of peripheral and central neuropathic pain in adults. Epilepsy Pregabalin Pfizer is indicated as adjunctive therapy in adults with partial seizures with or without secondary generalisation. Generalised Anxiety DisorderPregabalin Pfizer is indicated for the treatment of Generalised Anxiety Disorder (GAD) in adults.
Neuropathic painPregabalin Zentiva k. s. is indicated for the treatment of peripheral and central neuropathic pain in adults. Epilepsy Pregabalin Zentiva k. s. is indicated as adjunctive therapy in adults with partial seizures with or without secondary generalisation. Generalised anxiety disorderPregabalin Zentiva k. s. is indicated for the treatment of generalised anxiety disorder (GAD) in adults.
Neuropathic pain, , , Pregabalin Zentiva is indicated for the treatment of peripheral and central neuropathic pain in adults. , , , Epilepsy , , , Pregabalin Zentiva is indicated as adjunctive therapy in adults with partial seizures with or without secondary generalisation. , , , Generalised anxiety disorder, , , Pregabalin Zentiva is indicated for the treatment of generalised anxiety disorder (GAD) in adults. , ,
Neuropathic painPregabalin Mylan is indicated for the treatment of peripheral and central neuropathic pain in adults. Epilepsy Pregabalin Mylan is indicated as adjunctive therapy in adults with partial seizures with or without secondary generalisation. Generalised Anxiety DisorderPregabalin Mylan is indicated for the treatment of Generalised Anxiety Disorder (GAD) in adults.
Epilepsy Pregabalin Accord is indicated as adjunctive therapy in adults with partial seizures with or without secondary generalisation. Generalised Anxiety DisorderPregabalin Accord is indicated for the treatment of Generalised Anxiety Disorder (GAD) in adults.
Epilepsy Pregabalin Mylan Pharma is indicated as adjunctive therapy in adults with partial seizures with or without secondary generalisation. Generalised Anxiety DisorderPregabalin Mylan Pharma is indicated for the treatment of Generalised Anxiety Disorder (GAD) in adults.
Alleviation of acute anxiety and fear associated with transportation and veterinary visits.

Livertox Summary

Pregabalin is an inhibitor of neuronal activity used for therapy of painful neuropathy and as an anticonvulsant. Therapy with pregabalin is not associated with serum aminotransferase elevations, and clinically apparent liver injury from pregabalin has been reported but appears to be quite rare.

Drug Classes

Anticonvulsants

Therapeutic Uses

Pregabalin is indicated for management of post-herpetic neuralgia. /Included in US product label/
Pregabalin is indicated for management of neuropathic pain associated with diabetic peripheral neuropathy. /Included in US product labe/
Pregabalin is indicated as an adjunctive therapy for adult patients with partial onset seizures. /Included in US product label/
The U.S. Food and Drug Administration ... has approved Lyrica (pregabalin), the first drug to treat fibromyalgia, a disorder characterized by pain, fatigue and sleep problems.

Pharmacology

Although the structure of pregabalin is similar to gamma-aminobutyric acid (GABA), it does not bind to GABA receptors.[A31163][A187190] Instead, it binds the alpha2-delta subunit of presynaptic voltage-gated calcium channels in the central nervous system.[A31163][A187190] Pregabalin does not modulate dopamine receptors, serotonin receptors, opiate receptors, sodium channels or cyclooxygenase activity.[A187190]
Pregabalin is a 3-isobutyl derivative of gamma-amino butyric acid (GABA) with anti-convulsant, anti-epileptic, anxiolytic, and analgesic activities. Although the exact mechanism of action is unknown, pregabalin selectively binds to alpha2delta (A2D) subunits of presynaptic voltage-dependent calcium channels (VDCCs) located in the central nervous system (CNS). Binding of pregabalin to VDCC A2D subunits prevents calcium influx and the subsequent calcium-dependent release of various neurotransmitters, including glutamate, norepinephrine, serotonin, dopamine, and substance P, from the presynaptic nerve terminals of hyperexcited neurons; synaptic transmission is inhibited and neuronal excitability is diminished. Pregabalin does not bind directly to GABA-A or GABA-B receptors and does not alter GABA uptake or degradation.

MeSH Pharmacological Classification

Anticonvulsants

ATC Code

N03AX16
N - Nervous system
N03 - Antiepileptics
N03A - Antiepileptics
N03AX - Other antiepileptics
N03AX16 - Pregabalin

Mechanism of Action

Although the mechanism of action has not been fully elucidated, studies involving structurally related drugs suggest that presynaptic binding of pregabalin to voltage-gated calcium channels is key to the antiseizure and antinociceptive effects observed in animal models. By binding presynaptically to the alpha2-delta subunit of voltage-gated calcium channels in the central nervous system, pregabalin modulates the release of several excitatory neurotransmitters including glutamate, substance-P, norepinephrine, and calcitonin gene related peptide. In addition, pregabalin prevents the alpha2-delta subunit from being trafficked from the dorsal root ganglia to the spinal dorsal horn, which may also contribute to the mechanism of action. Although pregabalin is a structural derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), it does not bind directly to GABA or benzodiazepine receptors.
Pregabalin is an anticonvulsant that is structurally related to the inhibitory CNS neurotransmitter gamma-aminobutyric acid (GABA). Pregabalin also has demonstrated analgesic activity. Although pregabalin was developed as a structural analog of GABA, the drug does not bind directly to GABA-A, GABA-B, or benzodiazepine receptors; does not augment GABA-A responses in cultured neurons; and does not alter brain concentrations of GABA in rats or affect GABA uptake or degradation. However, in cultured neurons, prolonged application of pregabalin increases the density of GABA transporter protein and increases the rate of functional GABA transport.
Pregabalin binds with high affinity to the alpha2-delta site (an auxiliary subunit of voltage-gated calcium channels) in CNS tissues. ... In vitro, pregabalin reduces the calcium-dependent release of several neurotransmitters, including glutamate, norepinephrine, and substance P, possibly by modulation of calcium channel function.
Pregabalin does not block sodium channels, is not active at opiate receptors, and does not alter cyclooxygenase enzyme activity. It is inactive at serotonin and dopamine receptors and does not inhibit dopamine, serotonin, or noradrenaline reuptake.
Pregabalin is a potent ligand for the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system that exhibits potent anticonvulsant, analgesic, and anxiolytic activity in a range of animal models. ... Potent binding to the alpha-2-delta site reduces depolarization-induced calcium influx with a consequential modulation in excitatory neurotransmitter release. Pregabalin has no demonstrated effects on GABAergic mechanisms. ...
For more Mechanism of Action (Complete) data for PREGABALIN (6 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Calcium channels
CACNA2D [HSA:781 9254 55799 93589] [KO:K04858 K04859 K04860 K04861]

Vapor Pressure

2.02X10-9 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Corrosive;Health Hazard

Other CAS

148553-50-8

Absorption Distribution and Excretion

After oral dosing administered in the fasted state, pregabalin absorption is rapid, and extensive. Pregabalin oral bioavailability is reported to be ≥90% regardless of the dose. Cmax is attained within 1.5 hours after single or multiple doses, and steady state is attained within 24-48 hours with repeated administration. Both Cmax and AUC appear to be dose proportional. Food decreases the rate of pregabalin absorption and as a result, lowers the Cmax by an estimated 25-30% and increases the Tmax to approximately 3 hours. However, the effect of food does not appear to impact the total absorption of pregabalin in a way that is clinically relevant. As a result, pregabalin can be administered with or without food.
Pregabalin is almost exclusively eliminated in the urine. Further, based on preclinical studies, pregabalin does not appear to undergo racemization to the R enantiomer in the body.
After oral administration of pregabalin, the reported apparent volume of distribution is roughly 0.5 L/kg. Although pregabalin is not very lipophilic, it is able to cross the blood brain barrier(BBB). System L transporters facilitate the transport of large amino acids across the BBB and it has been confirmed that pregabalin is a substrate. This information suggests that system L transporters are responsible for pregabalin uptake into the BBB. In rat models, pregabalin has been shown to cross the placenta.
In young healthy subjects the mean renal clearance is estimated to be 67.0 to 80.9 mL mL/min. Given pregabalin's lack of plasma protein binding, this clearance rate suggests that renal tubular reabsorption is involved.
Pregabalin is well absorbed after oral administration ...
Following oral administration of pregabalin capsules under fasting conditions, peak plasma concentrations occur within 1.5 hours. Pregabalin oral bioavailability is >/=90% and is independent of dose. Following single- (25 to 300 mg) and multiple-dose (75 to 900 mg/day) administration, maximum plasma concentrations (C max ) and area under the plasma concentration-time curve (AUC) values increase linearly. Following repeated administration, steady state is achieved within 24 to 48 hours. Multiple-dose pharmacokinetics can be predicted from single-dose data.
The rate of pregabalin absorption is decreased when given with food, resulting in a decrease in Cmax of approximately 25% to 30% and an increase in Tmax to approximately 3 hours. However, administration of pregabalin with food has no clinically relevant effect on the total absorption of pregabalin. Therefore, pregabalin can be taken with or without food.
Pregabalin does not bind to plasma proteins. The apparent volume of distribution of pregabalin following oral administration is approximately 0.5 L/kg. Pregabalin is a substrate for system L transporter which is responsible for the transport of large amino acids across the blood brain barrier. Although there are no data in humans, pregabalin has been shown to cross the blood brain barrier in mice, rats, and monkeys. In addition, pregabalin has been shown to cross the placenta in rats and is present in the milk of lactating rats.
For more Absorption, Distribution and Excretion (Complete) data for PREGABALIN (8 total), please visit the HSDB record page.

Metabolism Metabolites

Less than 2% of pregabalin is metabolized and it is excreted virtually unchanged in the urine.
Pregabalin undergoes negligible metabolism in humans. Following a dose of radiolabeled pregabalin, approximately 90% of the administered dose was recovered in the urine as unchanged pregabalin. The N-methylated derivative of pregabalin, the major metabolite of pregabalin found in urine, accounted for 0.9% of the dose. In preclinical studies, pregabalin (S-enantiomer) did not undergo racemization to the R-enantiomer in mice, rats, rabbits, or monkeys.

Wikipedia

Pregabalin
Diethyl_sulfoxide

FDA Medication Guides

Lyrica
Pregabalin
SOLUTION;ORAL
CAPSULE;ORAL
UPJOHN
12/13/2023
12/15/2023
Lyrica CR
Pregabalin
TABLET, EXTENDED RELEASE;ORAL
UPJOHN
12/13/2023

Drug Warnings

Known hypersensitivity to pregabalin or any ingredient in the formulation.
Because of the possibility of increased seizure frequency, anticonvulsant drugs, including pregabalin, should be withdrawn gradually and dosage reduced slowly over at least 1 week. Abrupt discontinuance of pregabalin has been associated with insomnia, nausea, headache, and diarrhea.
In controlled studies, blurred vision, which was reported in 6 or 2% of patients receiving pregabalin or placebo, respectively, resolved in the majority of cases with continued dosing; less than 1% of patients required discontinuance of the drug. In addition, decreased visual acuity was reported in 7 or 5% of patients receiving pregabalin or placebo, respectively, while visual field changes were detected in 13 or 12% of patients receiving the drug or placebo, respectively, and funduscopic changes were observed in 2% of patients receiving pregabalin or placebo. The clinical importance of these ophthalmologic findings has not been elucidated. If visual disturbance persists, further ocular assessment should be considered, while more frequent assessment is recommended in patients who already are monitored for ocular conditions.
Weight gain, which was related to dosage and duration of exposure to pregabalin, has been reported in patients receiving pregabalin. Weight gain did not appear to be associated with baseline body mass index (BMI), gender, or age and was not limited to patients with edema.
For more Drug Warnings (Complete) data for PREGABALIN (20 total), please visit the HSDB record page.

Biological Half Life

The elimination half life of pregabalin is 6.3 hours.
Pregabalin is eliminated from the systemic circulation primarily by renal excretion as unchanged drug with a mean elimination half-life of 6.3 hours in subjects with normal renal function.

Use Classification

Human drugs -> Antiepileptics -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Antiepileptics, Other antiepileptics -> Human pharmacotherapeutic group -> EMA Drug Category
Veterinary drugs -> Antiepileptics -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15 to 30 °C (59 to 86 °F).

Interactions

Patients who require concomitant treatment with central nervous system depressants such as opiates or benzodiazepines should be informed that they may experience additive CNS side effects, such as somnolence.
The pharmacokinetic interactions of pregabalin and gabapentin were investigated in 12 healthy subjects following concomitant single-dose administration of 100-mg pregabalin and 300-mg gabapentin and in 18 healthy subjects following concomitant multiple-dose administration... Gabapentin pharmacokinetics following single- and multiple-dose administration were unaltered by pregabalin coadministration. The extent of pregabalin absorption was unaffected by gabapentin coadministration, although there was a small reduction in rate of absorption.
Pregabalin coadministration had no effect on the steady-state pharmacokinetics of norethindrone and ethinyl estradiol (1 mg/35 mug, respectively) in healthy subjects.
Multiple-dose administration of pregabalin in healthy subjects had no effect on the rate and extent of lorazepam single-dose pharmacokinetics and single-dose administration of lorazepam had no effect on the steady-state pharmacokinetics of pregabalin.
For more Interactions (Complete) data for PREGABALIN (8 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Matsuda KM, Sharma D, Schonfeld AR, Kwatra SG. Gabapentin and pregabalin for the treatment of chronic pruritus. J Am Acad Dermatol. 2016 May 17. pii: S0190-9622(16)01507-3. doi: 10.1016/j.jaad.2016.02.1237. [Epub ahead of print] Review. PubMed PMID: 27206757.
2: Griffin E, Brown JN. Pregabalin for the Treatment of Restless Legs Syndrome. Ann Pharmacother. 2016 Jul;50(7):586-91. doi: 10.1177/1060028016643097. Epub 2016 Apr 18. Review. PubMed PMID: 27091870.
3: Bhusal S, Diomampo S, Magrey MN. Clinical utility, safety, and efficacy of pregabalin in the treatment of fibromyalgia. Drug Healthc Patient Saf. 2016 Feb 17;8:13-23. doi: 10.2147/DHPS.S95535. eCollection 2016. Review. PubMed PMID: 26937205; PubMed Central PMCID: PMC4762578.
4: Gurusamy KS, Lusuku C, Davidson BR. Pregabalin for decreasing pancreatic pain in chronic pancreatitis. Cochrane Database Syst Rev. 2016 Feb 2;2:CD011522. doi: 10.1002/14651858.CD011522.pub2. Review. PubMed PMID: 26836292.
5: Robertson K, Marshman LA, Plummer D. Pregabalin and gabapentin for the treatment of sciatica. J Clin Neurosci. 2016 Apr;26:1-7. doi: 10.1016/j.jocn.2015.05.061. Epub 2015 Nov 26. Review. PubMed PMID: 26633090.
6: Lam DM, Choi SW, Wong SS, Irwin MG, Cheung CW. Efficacy of Pregabalin in Acute Postoperative Pain Under Different Surgical Categories: A Meta-Analysis. Medicine (Baltimore). 2015 Nov;94(46):e1944. doi: 10.1097/MD.0000000000001944. Review. PubMed PMID: 26579802; PubMed Central PMCID: PMC4652811.
7: Hwang SH, Park IJ, Cho YJ, Jeong YM, Kang JM. The efficacy of gabapentin/pregabalin in improving pain after tonsillectomy: A meta-analysis. Laryngoscope. 2016 Feb;126(2):357-66. doi: 10.1002/lary.25636. Epub 2015 Sep 25. Review. PubMed PMID: 26404562.
8: Baldwin DS, den Boer JA, Lyndon G, Emir B, Schweizer E, Haswell H. Efficacy and safety of pregabalin in generalised anxiety disorder: A critical review of the literature. J Psychopharmacol. 2015 Oct;29(10):1047-60. doi: 10.1177/0269881115598411. Epub 2015 Aug 10. Review. PubMed PMID: 26259772.
9: Eipe N, Penning J, Yazdi F, Mallick R, Turner L, Ahmadzai N, Ansari MT. Perioperative use of pregabalin for acute pain-a systematic review and meta-analysis. Pain. 2015 Jul;156(7):1284-300. doi: 10.1097/j.pain.0000000000000173. Review. PubMed PMID: 25830925.
10: Juhn MS, Parsons B, Varvara R, Sadosky A. Pregabalin for painful diabetic peripheral neuropathy: strategies for dosing, monotherapy vs. combination therapy, treatment-refractory patients, and adverse events. Curr Med Res Opin. 2015 May;31(5):1017-26. doi: 10.1185/03007995.2015.1030375. Epub 2015 Apr 1. Review. PubMed PMID: 25772233.
11: Kawalec P, Cierniak A, Pilc A, Nowak G. Pregabalin for the treatment of social anxiety disorder. Expert Opin Investig Drugs. 2015 Apr;24(4):585-94. doi: 10.1517/13543784.2014.979283. Epub 2014 Oct 31. Review. PubMed PMID: 25361817.
12: Mishriky BM, Waldron NH, Habib AS. Impact of pregabalin on acute and persistent postoperative pain: a systematic review and meta-analysis. Br J Anaesth. 2015 Jan;114(1):10-31. doi: 10.1093/bja/aeu293. Epub 2014 Sep 10. Review. PubMed PMID: 25209095.
13: Frampton JE. Pregabalin: a review of its use in adults with generalized anxiety disorder. CNS Drugs. 2014 Sep;28(9):835-54. doi: 10.1007/s40263-014-0192-0. Review. PubMed PMID: 25149863.
14: Toth C. Pregabalin: latest safety evidence and clinical implications for the management of neuropathic pain. Ther Adv Drug Saf. 2014 Feb;5(1):38-56. doi: 10.1177/2042098613505614. Review. PubMed PMID: 25083261; PubMed Central PMCID: PMC4110876.
15: Parker L, Huelin R, Khankhel Z, Wasiak R, Mould J. A systematic review of pharmacoeconomic studies for pregabalin. Pain Pract. 2015 Jan;15(1):82-94. doi: 10.1111/papr.12193. Epub 2014 May 10. Review. PubMed PMID: 24815038.
16: Schifano F. Misuse and abuse of pregabalin and gabapentin: cause for concern? CNS Drugs. 2014 Jun;28(6):491-6. doi: 10.1007/s40263-014-0164-4. Review. PubMed PMID: 24760436.
17: Pulman J, Hemming K, Marson AG. Pregabalin add-on for drug-resistant partial epilepsy. Cochrane Database Syst Rev. 2014 Mar 12;(3):CD005612. doi: 10.1002/14651858.CD005612.pub3. Review. PubMed PMID: 24623260.
18: Reyes-Molón L, Gallego-Deike L. [Pregabalin as a probable cause of thrombocytopenia: presentation of two clinical cases and review of literature]. Actas Esp Psiquiatr. 2014 Jan-Feb;42(1):39-40. Epub 2014 Jan 1. Review. Spanish. PubMed PMID: 24504992.
19: Keshavarz K, Hashemi-Meshkini A, Gharibnaseri Z, Nikfar S, Kebriaeezadeh A, Abdollahi M. A systematic cost-effectiveness analysis of pregabalin in the management of fibromyalgia: an Iranian experience. Arch Med Sci. 2013 Dec 30;9(6):961-7. doi: 10.5114/aoms.2013.39617. Epub 2013 Dec 26. Review. PubMed PMID: 24482637; PubMed Central PMCID: PMC3902716.
20: Darbà J, Kaskens L, Pérez C, Álvarez E, Navarro-Artieda R, Sicras-Mainar A. Pharmacoeconomic outcomes for pregabalin: a systematic review in neuropathic pain, generalized anxiety disorder, and epilepsy from a Spanish perspective. Adv Ther. 2014 Jan;31(1):1-29. doi: 10.1007/s12325-013-0088-2. Epub 2014 Jan 4. Review. PubMed PMID: 24390901.

Explore Compound Types